4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Catalog No.
S1531233
CAS No.
143585-47-1
M.F
C20H26N2O4S2
M. Wt
422.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylami...

CAS Number

143585-47-1

Product Name

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

IUPAC Name

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Molecular Formula

C20H26N2O4S2

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20-/m1/s1

InChI Key

FIAAGQKYVFEMGC-WOJBJXKFSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2NS(=O)(=O)C3=CC=C(C=C3)C

Description

The exact mass of the compound 4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Molecular Structure Analysis

  • 4-methyl-benzenesulfonamide: This indicates a benzene ring with a methyl group (CH3) at position 4 and a sulfonamide group (SO2NH2) attached to the ring.
  • N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]: This describes a cyclohexyl ring (six-carbon ring) with a specific stereochemistry (1R,2R) attached to the nitrogen atom of the sulfonamide. The cyclohexyl ring also has a substituent with a sulfonylamine group linked to a "4-methylphenyl" group. This "4-methylphenyl" group is likely a toluene group (methyl group attached to a benzene ring)

Based on this information, the molecule likely has a complex structure with two aromatic rings (benzene) and a cyclohexane ring. It also contains two sulfonamide groups and a methyl group on each of the aromatic rings.


Chemical Reactions Analysis

  • Hydrolysis: The sulfonamide groups could undergo hydrolysis (reaction with water) to break the S-N bond, potentially under acidic or basic conditions.
  • Substitution reactions: The aromatic rings might undergo substitution reactions with various reagents depending on reaction conditions.

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, solubility, etc., for this compound is not available in public sources.

There is no current information available on the mechanism of action for this specific compound.

  • Potential skin and eye irritant: Sulfonamides can irritate skin and eyes upon contact [].
  • Potential respiratory irritant: Inhaling dust or aerosols of the compound could irritate the respiratory system.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Dates

Modify: 2023-08-15

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